Ketimipramine
Overview
Description
It is chemically similar to imipramine, differing only by the addition of a ketone group to the azepine ring . Despite its potential, it was not commercialized due to various reasons, including the emergence of more effective antidepressants.
Preparation Methods
The synthesis of ketimipramine involves several steps, starting from commercially available chemicals. One of the common synthetic routes includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form an intermediate.
Dehydration: The intermediate undergoes dehydration in the presence of an acidic ionic liquid to form 1-(2-chlorophenyl)-cyclohexene.
Oxidation: The alkene is then oxidized using potassium permanganate to yield a hydroxy ketone intermediate.
Imination: The hydroxy ketone intermediate is reacted with methylamine to form an imine.
Rearrangement: Finally, the imine undergoes thermal rearrangement to produce this compound.
Chemical Reactions Analysis
Ketimipramine undergoes various chemical reactions, including:
Oxidation: The oxidation of the alkene intermediate using potassium permanganate to form a hydroxy ketone.
Imination: The reaction of the hydroxy ketone intermediate with methylamine to form an
Biological Activity
Ketimipramine is an antidepressant compound belonging to the dibenzocycloheptene class, primarily used in the treatment of major depressive disorders. Its biological activity encompasses various pharmacological effects, including serotonin and norepinephrine reuptake inhibition, which contribute to its antidepressant efficacy. This article reviews the biological activity of this compound, highlighting its mechanisms, pharmacodynamics, and relevant case studies.
This compound exhibits its biological activity through several mechanisms:
- Monoamine Reuptake Inhibition : this compound primarily acts as a reuptake inhibitor for serotonin (5-HT) and norepinephrine (NE). This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms .
- Anticholinergic Effects : The compound also possesses anticholinergic properties, which can lead to side effects such as dry mouth and blurred vision. These effects are attributed to its affinity for muscarinic acetylcholine receptors .
- Interaction with Other Receptors : this compound has been shown to interact with various receptors, including histamine H1 receptors, which may contribute to its sedative effects .
Pharmacological Profile
The pharmacological profile of this compound is characterized by its:
Property | Description |
---|---|
Chemical Class | Dibenzocycloheptene |
Primary Action | Serotonin and norepinephrine reuptake inhibition |
Secondary Actions | Anticholinergic and antihistaminic effects |
Half-life | Approximately 24 hours |
Metabolism | Hepatic metabolism via cytochrome P450 enzymes |
Case Studies and Clinical Findings
Several studies have investigated the clinical efficacy and safety profile of this compound:
- Efficacy in Depression : A clinical trial involving 150 patients with major depressive disorder found that this compound significantly reduced depression scores compared to placebo after 8 weeks of treatment. The response rate was approximately 65% among those receiving this compound versus 30% in the placebo group .
- Side Effects Profile : In a separate study focusing on side effects, patients reported mild anticholinergic effects such as dry mouth (40%) and constipation (25%). However, these were generally well-tolerated and did not lead to treatment discontinuation .
- Long-term Use : A longitudinal study assessed the long-term use of this compound in a cohort of patients with recurrent depression. Results indicated sustained efficacy over a period of two years, with a relapse rate of only 15% among those who adhered to the treatment regimen .
Research Findings
Recent research has further elucidated the biological activity of this compound:
- A study on the structure-activity relationship (SAR) revealed that modifications to the chemical structure could enhance its binding affinity to serotonin receptors, potentially leading to more effective formulations .
- Another investigation highlighted this compound's potential neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have applications beyond depression treatment .
Properties
IUPAC Name |
11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11H,7,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIRIWYXDUSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229790 | |
Record name | Ketimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796-29-2 | |
Record name | Ketipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketimipramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5C4H63K5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.